![molecular formula C19H13FN2 B1321112 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 2622-70-0](/img/structure/B1321112.png)

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

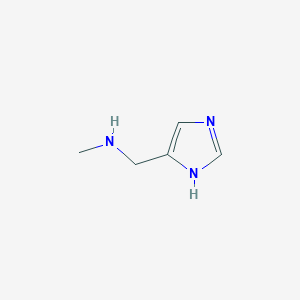

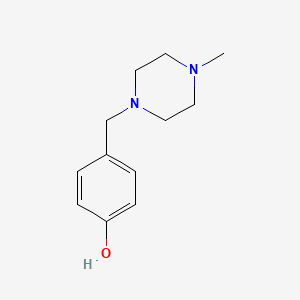

The compound "2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is known for its diverse biological activities. The presence of a fluorophenyl group may suggest potential for enhanced biological interactions due to the electronegative fluorine atom, which can influence the compound's binding to biological targets.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. In the case of fluorinated derivatives, specific synthetic routes may be employed to introduce the fluorine atom at the desired position. For example, the synthesis of fluorinated benzothiazoles, which are structurally similar to benzo[d]imidazoles, has been achieved through modifications to the Jacobsen cyclization process, allowing for the production of pure target compounds with fluorine atoms at specific positions . Similarly, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization, N-alkylation, hydrolyzation, and chlorination steps .

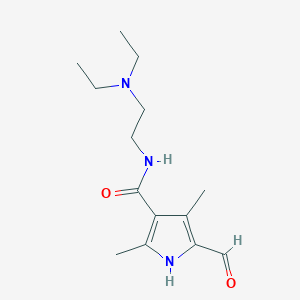

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was determined using single-crystal X-ray diffraction, revealing the presence of intermolecular interactions that stabilize the crystal structure . These techniques can provide detailed information about the geometry, electronic structure, and intermolecular interactions of the compound .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions, depending on their substituents and reaction conditions. The presence of a fluorine atom can influence the reactivity of the compound, potentially leading to selective reactions at the fluorinated position. The chemical behavior of these compounds can be explored through experimental studies and theoretical calculations, such as density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, including their solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorine atom can affect these properties by altering the compound's lipophilicity and electronic distribution. For example, the modification of the methoxy group to a carboxamide in a related compound led to changes in lipophilicity and improved pharmacokinetic and toxicological profiles . Additionally, molecular electrostatic potential (MESP) analysis can provide insights into the charge distribution within the molecule, which is relevant for understanding its interactions with biological targets .

Applications De Recherche Scientifique

Antimicrobial Applications

Azole derivatives, including those with imidazole and benzimidazole scaffolds like 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole, are significant in the pharmaceutical industry due to their wide range of activities and good tolerability. These compounds have shown potent antimicrobial activities, particularly as antifungal agents and against various bacteria. The structure-activity relationship and molecular docking studies of these azole derivatives have provided valuable insights for synthesizing novel azole compounds with desirable biological activities (Emami et al., 2022).

Synthesis and Transformation of Azoles

The synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been explored. These derivatives are used in the synthesis of imidazole and phosphorus halides, and their chemical properties involve modification reactions and reactions involving the disclosure of the azole ring. The synthetic derivatives of 1,3-azoles are components of various natural molecules and synthetic drugs, displaying a wide range of biological activities including insectoacaricidal, anti-blastic, sugar-lowering, and anti-exudative properties (Abdurakhmanova et al., 2018).

Safety And Hazards

The compound was tested in HepG2 human hepatoma cells to assess its potential risk of toxicity . Both tested molecules did not induce any significant cytotoxic effect at concentrations up to 50 μM . These results suggest that the hepatotoxic effects may be lessened by modulation of the chemical structure .

Orientations Futures

The interest in developing PAMs of GABA-A receptors has been fueled by clinical findings, which revealed that modulation of α1β2γ2 GABA-A receptors in the basal ganglia region can be used to mitigate neurological dysfunctions . These findings prompted the design of a series of 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazoles with the goal of identifying new scaffolds that omit high metabolic vulnerability and therefore exert positive allosteric modulatory properties at GABA-A receptors .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJYNVUQHFCCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609976 | |

| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

CAS RN |

2622-70-0 | |

| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

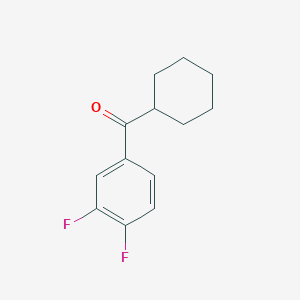

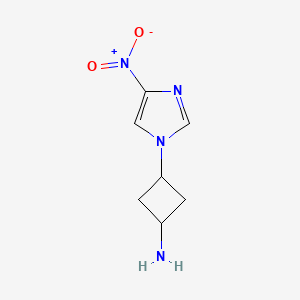

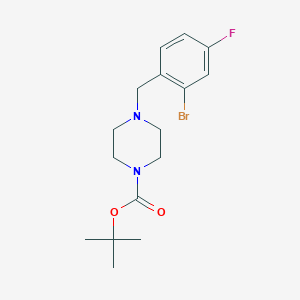

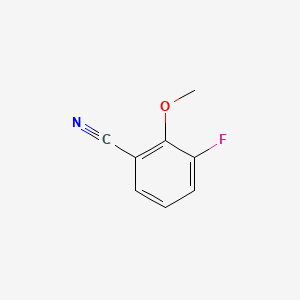

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.